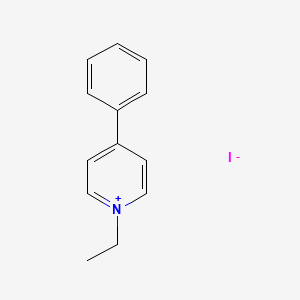

1-Ethyl-4-phenylpyridinium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-4-phenylpyridinium iodide is a useful research compound. Its molecular formula is C13H14IN and its molecular weight is 311.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

1. Neurotoxicity Studies

EPPI is structurally related to 1-methyl-4-phenylpyridinium (MPP+), a well-documented neurotoxin associated with Parkinson's disease. Research indicates that EPPI may exhibit similar neurotoxic effects, influencing mitochondrial respiration and leading to cellular toxicity, particularly in dopaminergic neurons. Studies have shown that compounds like EPPI can inhibit mitochondrial function, which is critical in understanding their role in neurodegenerative diseases .

2. Mechanistic Studies in Parkinson's Disease

EPPI has been utilized in various models to investigate the mechanisms underlying dopaminergic neuron degeneration. For instance, it has been used to study the activation of caspases and protein kinase C pathways, which are crucial in neuronal apoptosis. The compound's effects on synaptic transmission and its interactions with neurotransmitter systems have been pivotal in elucidating the pathophysiology of Parkinson's disease .

Material Science Applications

1. Synthesis of Functional Materials

EPPI can serve as a precursor for synthesizing various functional materials due to its unique structural properties. Its ability to form derivatives with varied biological activities makes it a candidate for developing new materials with specific functionalities, such as drug delivery systems or sensors.

2. Ionic Liquids and Conductive Polymers

The ionic nature of EPPI allows it to be explored in the development of ionic liquids and conductive polymers. These materials have applications in electrochemistry and energy storage devices, where ionic conductivity is a critical parameter.

Biochemical Research Applications

1. Cell Viability and Toxicity Assays

EPPI is frequently employed in cell viability assays to assess the cytotoxic effects of various compounds. Its use in conjunction with other neurotoxins like MPP+ helps researchers understand the comparative toxicological profiles of different substances on neuronal cells .

2. Drug Development

Due to its neuroactive properties, EPPI is being investigated for potential therapeutic applications in treating neurodegenerative diseases. The compound's interactions with various biochemical pathways make it a candidate for drug development aimed at mitigating the effects of neuronal damage .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-4-phenylpyridinium (MPP+) | Contains a methyl group instead of an ethyl group | Known neurotoxin linked to Parkinson's disease |

| 1-Ethyl-4-phenylpyridinium (EPPI) | Ethyl group replaces the methyl group | Exhibits different solubility and reactivity |

| 1-Benzyl-4-phenylpyridinium (BPP+) | Benzyl group attached to nitrogen | Potential use in medicinal chemistry |

| 1-(4-Fluorobenzyl)-4-phenylpyridinium | Fluorinated benzyl group enhances electronic properties | Investigated for enhanced biological activity |

Propiedades

Número CAS |

39795-01-2 |

|---|---|

Fórmula molecular |

C13H14IN |

Peso molecular |

311.16 g/mol |

Nombre IUPAC |

1-ethyl-4-phenylpyridin-1-ium;iodide |

InChI |

InChI=1S/C13H14N.HI/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1 |

Clave InChI |

PJJJNBJUCAETAB-UHFFFAOYSA-M |

SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |

SMILES canónico |

CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.